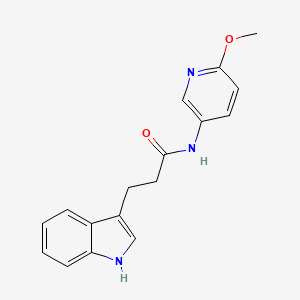

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide

Description

3-(1H-Indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic compound featuring an indole moiety linked via a propanamide chain to a 6-methoxy-substituted pyridine ring. Indole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and receptor-modulating properties . This compound’s structural design combines the indole scaffold, known for its bioactivity, with a methoxypyridine group, which often enhances metabolic stability and target selectivity in drug discovery .

Properties

Molecular Formula |

C17H17N3O2 |

|---|---|

Molecular Weight |

295.34 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide |

InChI |

InChI=1S/C17H17N3O2/c1-22-17-9-7-13(11-19-17)20-16(21)8-6-12-10-18-15-5-3-2-4-14(12)15/h2-5,7,9-11,18H,6,8H2,1H3,(H,20,21) |

InChI Key |

DXGOQWZXDSWSSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reaction: The indole and pyridine derivatives are then coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- The introduction of a ureido linker (e.g., (S)-9e) enhances selectivity for formyl peptide receptor 2 (FPR2) over FPR1, critical in modulating inflammatory responses .

- Methoxy groups on the pyridine or phenyl rings (e.g., 3p, V029-5694) improve metabolic stability, as evidenced by in vitro studies .

- Bulky substituents (e.g., cyclohexylmethyl in (S)-9e) reduce synthetic yields but increase receptor-binding affinity due to steric complementarity .

Pharmacological Activity Comparison

FPR2 Agonist Activity

Compounds like (S)-9a () and its derivatives exhibit potent FPR2 agonism, with EC50 values in the nanomolar range. The 6-methoxypyridine moiety in the target compound is structurally analogous to the 5-methoxy-2-pyridinyl group in (S)-9a, which contributes to >100-fold selectivity for FPR2 over FPR1 .

Anti-Inflammatory and NSAID-Linked Derivatives

Key Differences :

- The target compound lacks the carbazole or naphthalene moieties present in NSAID hybrids, focusing instead on GPCR modulation .

- Unlike NSAID-indole hybrids, the methoxypyridine-propanamide scaffold prioritizes receptor selectivity over cyclooxygenase inhibition .

Metabolic Stability and Drug-Like Properties

- Metabolic Stability: Compounds with methoxy groups (e.g., (S)-9a) show longer half-lives in hepatic microsome assays compared to non-methoxy analogues .

- Chirality : The (S)-enantiomers of ureidopropanamides (e.g., (S)-9c) exhibit superior FPR2 agonism and metabolic stability over (R)-forms, as confirmed by molecular modeling .

Biological Activity

3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a propanamide chain with a methoxypyridine substitution. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, gene expression, and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. The presence of the methoxypyridine moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of indole-based compounds. The ability of 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide to inhibit monoamine oxidase (MAO) has been highlighted, which may contribute to its neuroprotective effects by increasing levels of neurotransmitters like serotonin and dopamine.

Structure-Activity Relationship (SAR)

The SAR studies on similar indole compounds suggest that modifications in the substituents significantly affect their biological activities. For instance, variations in the position and nature of substituents on the indole or pyridine rings can enhance or diminish activity against specific targets.

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | Methoxy | MAO-B Inhibitor | 0.78 |

| B | Hydroxy | Anti-inflammatory | 1.65 |

| C | Methyl | Antimicrobial | 2.10 |

Case Study 1: MAO-B Inhibition

A study focused on the synthesis and evaluation of N-substituted indole analogues demonstrated that certain derivatives exhibited potent MAO-B inhibition with selectivity indices exceeding those of known inhibitors like rasagiline . This suggests that 3-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide could be a promising candidate for further development in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various indole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential therapeutic applications of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.